

Biological Activity of Pyrazole Carbaldehyde Derivatives: A Technical Guide

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Compound of Interest

Compound Name:	3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde
CAS No.:	350999-89-2
Cat. No.:	B1298341

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Executive Summary

This technical guide provides a comprehensive analysis of pyrazole carbaldehyde derivatives, a class of heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry. The 4-formyl group acts as a critical electrophilic warhead and a versatile handle for downstream functionalization (e.g., Schiff bases), enabling high-affinity interactions with biological targets such as EGFR (cancer) and DNA gyrase (bacteria). This document details their synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in drug discovery.

Chemical Scaffolding & Synthetic Utility[1][2][3][4]

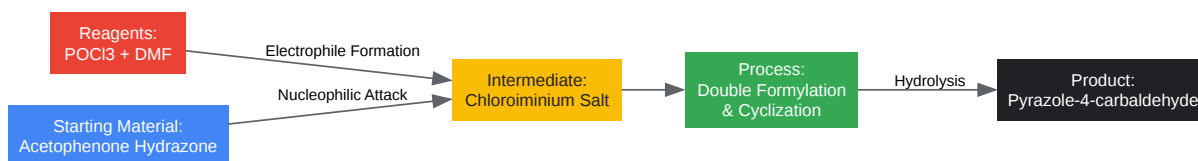
The pyrazole ring (1,2-diazole) is a 5-membered heterocycle characterized by high stability and distinct tautomerism. The introduction of a carbaldehyde (formyl) group at the C4 position transforms the inert ring into a reactive pharmacophore.

The Vilsmeier-Haack Cyclization

The most authoritative method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1] This protocol utilizes hydrazones derived from acetophenones as precursors, cyclizing them while simultaneously installing the formyl group.

Mechanism Overview:

- Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium ion).
- Hydrazone Attack: The hydrazone undergoes nucleophilic attack on the Vilsmeier reagent.
- Cyclization & Formylation: A double-formylation cascade occurs, followed by cyclization and hydrolysis to yield the 4-formyl pyrazole.



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Figure 1: The Vilsmeier-Haack synthetic pathway for generating pyrazole-4-carbaldehyde derivatives.[2]

Pharmacological Profiles[1][3][7]

Anticancer Activity: EGFR & VEGFR Inhibition

Derivatives of pyrazole-4-carbaldehyde, particularly Schiff bases (imines) formed by condensing the aldehyde with aromatic amines, show potent anticancer activity.

- Mechanism: These compounds act as ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. The nitrogen atoms in the pyrazole ring and the imine linker form hydrogen bonds with residues (e.g., Met793, Cys775) in the kinase ATP-binding pocket.

- Key Data: A study on pyrazole-thiadiazole hybrids demonstrated significant cytotoxicity against lung cancer (A549) and breast cancer (MCF-7) lines.

Compound Class	Cell Line	Target	IC50 (μM)	Reference Drug
Pyrazole-Thiadiazole Hybrid	A549 (Lung)	EGFR	0.024 ± 0.002	Erlotinib (0.02-0. [3]08)
Pyrazole-Thiadiazole Hybrid	MCF-7 (Breast)	General	15.6	Doxorubicin
Fused Pyrazole	HepG2 (Liver)	VEGFR-2	0.22	Sorafenib

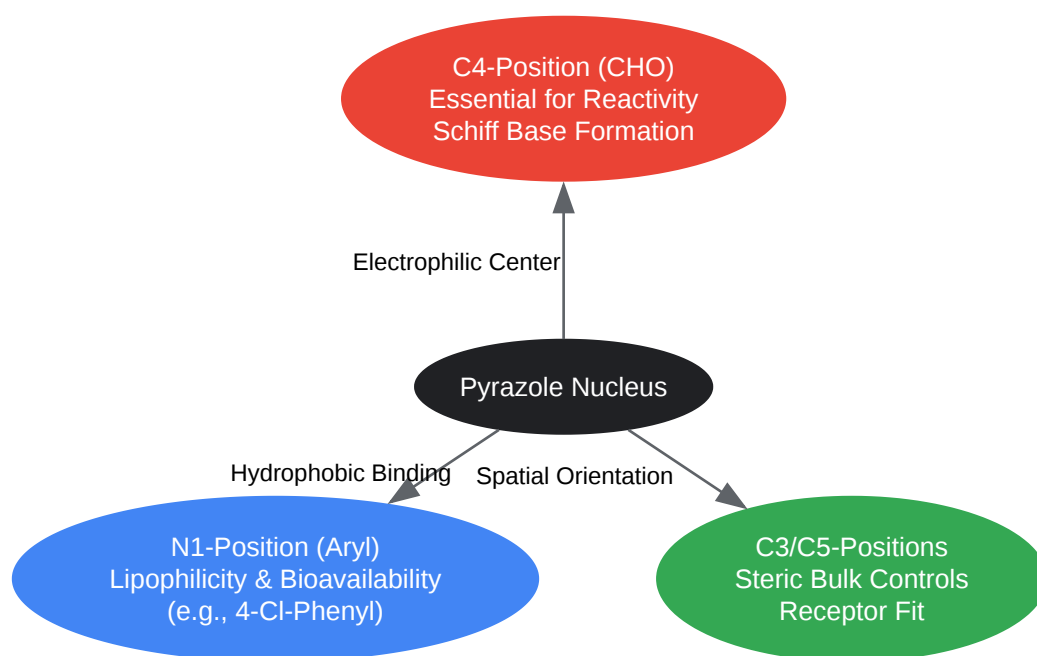
Antimicrobial Activity: DNA Gyrase Inhibition

Bacterial resistance necessitates novel antibiotics. Pyrazole carbaldehydes target DNA gyrase (Topoisomerase II), an enzyme essential for bacterial DNA replication.

- Mechanism: The planar pyrazole structure intercalates into bacterial DNA or binds to the ATPase domain of DNA gyrase, preventing supercoiling and leading to bacterial cell death.
- Potency: Derivatives with electron-withdrawing groups (Cl, Br) on the N1-phenyl ring show enhanced activity against Gram-positive bacteria (*S. aureus*).

Structure-Activity Relationship (SAR)

The biological efficacy of these derivatives relies on specific structural modifications.[4][5]



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Figure 2: SAR map highlighting critical sites for functionalization on the pyrazole scaffold.

- **C4-Aldehyde:** The most critical site. Conversion to hydrazones or imines (Schiff bases) generally increases potency compared to the free aldehyde due to improved binding affinity (additional H-bonding sites).
- **N1-Aryl Group:** Electron-withdrawing substituents (e.g., -Cl, -NO₂, -CF₃) at the para position of the N1-phenyl ring enhance antimicrobial activity by increasing lipophilicity and cell membrane penetration.
- **C3/C5 Substituents:** Bulky groups here can cause steric hindrance; however, methyl or small alkyl groups often stabilize the pharmacophore orientation.

Experimental Protocols

Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Validation: This method follows the standard Vilsmeier-Haack conditions cited in recent literature.

Reagents:

- Acetophenone phenylhydrazone (10 mmol)
- POCl₃
(30 mmol)
- DMF (Dry, 10 mL)

Procedure:

- Vilsmeier Reagent Prep: In a round-bottom flask, cool DMF to 0°C in an ice bath. Add POCl₃ dropwise with stirring.[6] A white/yellowish solid (chloroiminium salt) will form.
- Addition: Dissolve the hydrazone in minimal DMF and add dropwise to the cold reagent.
- Heating: Remove the ice bath and heat the mixture to 60–70°C for 6 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).
- Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize specifically with saturated NaHCO₃ (pH 7-8). Do not use strong base to avoid ring cleavage.
- Workup: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

Protocol: In Vitro Cytotoxicity Assay (MTT)

Purpose: To determine IC₅₀ values against cancer cell lines.[7]

- Seeding: Seed cancer cells (e.g., A549) in 96-well plates (5 × 10⁴ cells/well) and incubate for 24h at 37°C/5% CO₂.
- Treatment: Add the pyrazole derivative (dissolved in DMSO, serial dilutions 0.1–100 μM). Ensure final DMSO concentration is <0.1%.

- Incubation: Incubate for 48 hours.
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
- Solubilization: Discard supernatant. Add 100 μ L DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

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